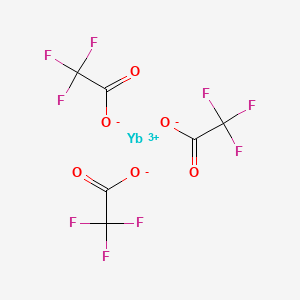

2,2,2-Trifluoroacetate;ytterbium(3+)

Description

BenchChem offers high-quality 2,2,2-Trifluoroacetate;ytterbium(3+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoroacetate;ytterbium(3+) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoroacetate;ytterbium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2HF3O2.Yb/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUCCXROZBIRRC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Yb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F9O6Yb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479621 | |

| Record name | AGN-PC-0NI0TK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87863-62-5 | |

| Record name | AGN-PC-0NI0TK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ytterbium(III) Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Ytterbium(III) trifluoroacetate, with the chemical formula Yb(CF₃COO)₃, is an organometallic compound that serves as a significant precursor in materials science and a potential catalyst in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in research and development.

Core Chemical and Physical Properties

Ytterbium(III) trifluoroacetate is typically a white crystalline solid. As a salt of the rare-earth element ytterbium in its stable +3 oxidation state, its properties are influenced by the large ionic radius of the Yb³⁺ ion and the strong electron-withdrawing nature of the three trifluoroacetate ligands.[1] The compound is often supplied as a hydrate, Yb(O₂CCF₃)₃·xH₂O, with the degree of hydration (x) being approximately 3.[2]

The fundamental properties of ytterbium(III) trifluoroacetate are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₆F₉O₆Yb (anhydrous) | [1] |

| Linear Formula | Yb(O₂CCF₃)₃·xH₂O | [1][2] |

| Molecular Weight | 512.09 g/mol (anhydrous) | [1][2] |

| CAS Number | 87863-62-5 | [2] |

| IUPAC Name | 2,2,2-trifluoroacetic acid;ytterbium | [3] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in polar organic solvents. Ytterbium acetate is soluble in water. | [4] |

| Exact Mass | 515.9174588 Da (anhydrous) | [3] |

| Topological Polar Surface Area | 112 Ų | [3] |

| Hydrogen Bond Donor Count | 3 (in hydrated form) | [3] |

| Hydrogen Bond Acceptor Count | 15 | [3] |

Molecular Structure and Coordination Chemistry

The molecular structure of ytterbium(III) trifluoroacetate is centered around the ytterbium(III) ion, which is coordinated by the carboxylate oxygens of the three trifluoroacetate (TFA) ligands.[1] As a lanthanide, ytterbium is characterized by high coordination numbers, typically 8 or 9.[1] In the hydrated form, water molecules complete this coordination sphere. The presence of the highly electronegative trifluoromethyl (CF₃) groups significantly influences the compound's electronic properties and reactivity.[1] In crystal structures of related ytterbium complexes, the coordination sphere may also be completed through bridging interactions with adjacent molecules.[1]

Reactivity and Stability

Ytterbium(III) trifluoroacetate is a key precursor for the synthesis of ytterbium-containing materials via thermal decomposition.[5] Upon heating, it breaks down to form either ytterbium(III) fluoride (YbF₃) or, in the presence of oxygen, ytterbium(III) oxide (Yb₂O₃).[6][7] The decomposition of metal trifluoroacetates generally proceeds via decarboxylation, releasing gaseous byproducts such as CO₂, CO, and volatile fluorinated organic species like difluoromethylene (CF₂).[8] This property is extensively utilized in the one-pot synthesis of upconverting nanocrystals.[5]

Like other lanthanide(III) salts, particularly the well-studied ytterbium(III) trifluoromethanesulfonate (triflate, Yb(OTf)₃), ytterbium(III) trifluoroacetate is a Lewis acid.[9] The Yb³⁺ center can coordinate to carbonyls and other Lewis basic sites, activating substrates for nucleophilic attack. While Yb(OTf)₃ is more commonly cited as a versatile catalyst for a wide range of organic reactions including aldol, Friedel-Crafts, and cycloaddition reactions, Yb(CF₃COO)₃ shares this catalytic potential.[9][10] Its utility as a catalyst is beneficial in reactions where a recoverable, water-tolerant Lewis acid is required.[9]

The trifluoroacetate ligands can undergo exchange with other coordinating species.[1] The trifluoromethyl group's strong electron-withdrawing effect makes trifluoroacetate a competent leaving group, which allows Yb(CF₃COO)₃ to serve as a versatile starting material for synthesizing other ytterbium complexes with tailored functionalities.[1]

Spectroscopic Properties

Characterization of ytterbium(III) trifluoroacetate relies on standard spectroscopic techniques, though the paramagnetic nature of the Yb³⁺ ion (4f¹³ configuration) can introduce challenges, particularly in NMR spectroscopy.

-

Infrared (IR) Spectroscopy: FT-IR spectra are used to confirm the presence of the trifluoroacetate ligand. Key absorptions include strong stretches associated with the C-F bonds (typically in the 1100-1250 cm⁻¹ region) and the asymmetric and symmetric stretches of the carboxylate (COO⁻) group.[11]

-

NMR Spectroscopy: While the paramagnetism of Yb³⁺ leads to significant shifting and broadening of signals in ¹H and ¹³C NMR, specialized techniques can still provide structural information. ¹⁹F NMR is useful for observing the trifluoroacetate ligand.

-

Luminescence: Ytterbium(III) compounds are renowned for their characteristic near-infrared (NIR) emission around 980 nm.[1] In many complexes, the organic ligands (in this case, trifluoroacetate) can act as "antennae," absorbing UV or visible light and transferring that energy to the Yb³⁺ ion, which then luminesces. This sensitization is crucial for applications in bio-imaging and upconverting materials.[1][12]

Experimental Protocols

A common method for synthesizing metal trifluoroacetates involves the reaction of a metal oxide, carbonate, or acetate with trifluoroacetic acid (HTFA).[13]

Protocol: Synthesis from Ytterbium(III) Oxide

-

Reaction Setup: To a round-bottom flask, add ytterbium(III) oxide (Yb₂O₃).

-

Acid Addition: Slowly add an aqueous solution of trifluoroacetic acid (HTFA) in stoichiometric excess while stirring. The reaction is: Yb₂O₃ + 6 CF₃COOH → 2 Yb(CF₃COO)₃ + 3 H₂O

-

Reaction Completion: Gently heat the mixture (e.g., to 80-90 °C) to ensure the complete dissolution of the oxide and drive the reaction to completion.[14]

-

Isolation: Remove the solvent (water) and excess trifluoroacetic acid under reduced pressure (e.g., using a rotary evaporator).

-

Drying: The resulting solid is the hydrated form of ytterbium(III) trifluoroacetate. For an anhydrous product, further drying is required. This can be achieved by heating under vacuum or through chemical dehydration by adding trifluoroacetic anhydride (TFAA), which reacts with any residual water.[13] The product should be stored in a desiccator to prevent rehydration.

-

Purity and Identity: The purity and identity of the synthesized product can be confirmed by Fourier Transform Infrared (FT-IR) spectroscopy to verify the presence of trifluoroacetate ligands and by elemental analysis.[11][14]

-

Thermal Properties: Thermogravimetric Analysis (TGA) can be used to determine the decomposition temperature and the number of water molecules in the hydrated salt.

-

Crystallinity: X-ray Powder Diffraction (XRD) is used to assess the crystallinity of the bulk material.[14]

Applications in Research and Development

The primary application of ytterbium(III) trifluoroacetate is as a precursor for fluorine-containing nanomaterials.

-

Upconverting Nanoparticles: It is a critical starting material in the thermal decomposition synthesis of lanthanide-doped nanocrystals, such as NaYF₄ co-doped with Yb³⁺ and other lanthanides (Er³⁺, Tm³⁺).[5] In these systems, the Yb³⁺ ions act as sensitizers, absorbing near-infrared light and transferring the energy to other ions, which then emit visible light.

-

Fluoride Nanomaterials: It is used in the sol-gel synthesis of nanoscopic ytterbium fluoride (YbF₃) particles.[15] These materials are of interest for their optical properties and potential use in advanced composites.[15]

-

Dental Materials: Ytterbium(III) fluoride, which can be produced from the trifluoroacetate precursor, is incorporated into dental restorative materials to impart radiopacity, allowing fillings and cements to be visible on X-rays.[16]

References

- 1. 2,2,2-Trifluoroacetate;ytterbium(3+) (87863-62-5) for sale [vulcanchem.com]

- 2. gfschemicals.com [gfschemicals.com]

- 3. Ytterbium trifluoroacetate | C6H3F9O6Yb | CID 129831838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ytterbium(III) acetate - Wikipedia [en.wikipedia.org]

- 5. Synthesis of colloidal upconverting NaYF4 nanocrystals doped with Er3+, Yb3+ and Tm3+, Yb3+ via thermal decomposition of lanthanide trifluoroacetate precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ytterbium - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. A new approach to prepare nanoscopic rare earth metal fluorides: the fluorolytic sol–gel synthesis of ytterbium fluoride - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC02626H [pubs.rsc.org]

- 16. Ytterbium (III) Fluoride in Dental Materials [mdpi.com]

The Coordination Chemistry of Ytterbium(III) Trifluoroacetate Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of ytterbium(III) trifluoroacetate complexes. It covers their synthesis, structural features, spectroscopic properties, and potential applications, with a focus on aspects relevant to research and development in the chemical and pharmaceutical sciences.

Introduction to Ytterbium and Trifluoroacetate Ligands

Ytterbium (Yb) is a lanthanide element that predominantly exists in the +3 oxidation state in its compounds.[1] Ytterbium(III) ions are hard Lewis acids, readily forming complexes with a variety of ligands, particularly those containing hard donor atoms like oxygen and nitrogen. The trifluoroacetate anion (CF₃COO⁻, TFA) is the conjugate base of the strong trifluoroacetic acid. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties and coordination behavior of the carboxylate group, making trifluoroacetate a weakly coordinating anion. This property often leads to high coordination numbers and interesting structural motifs in the resulting metal complexes.

Synthesis of Ytterbium(III) Trifluoroacetate Complexes

The synthesis of ytterbium(III) trifluoroacetate typically involves the reaction of an ytterbium source with trifluoroacetic acid. The hydrated form is the most common product when synthesized in aqueous or wet solvents. Anhydrous complexes can be obtained through subsequent drying procedures.

Synthesis of Hydrated Ytterbium(III) Trifluoroacetate

A general and straightforward method for the preparation of hydrated ytterbium(III) trifluoroacetate involves the reaction of ytterbium(III) oxide or carbonate with an aqueous solution of trifluoroacetic acid.[2] The resulting hydrated salt can be isolated by evaporation of the solvent.

Experimental Protocol: Synthesis of Hydrated Ytterbium(III) Trifluoroacetate [3]

-

To a round-bottom flask, add ytterbium(III) oxide (Yb₂O₃) or ytterbium(III) carbonate (Yb₂(CO₃)₃).

-

Slowly add an excess of aqueous trifluoroacetic acid (CF₃COOH) to the flask with stirring. The reaction is typically exothermic and may involve gas evolution if carbonate is used.

-

Continue stirring until the ytterbium salt is completely dissolved, indicating the formation of ytterbium(III) trifluoroacetate.

-

The resulting solution is then filtered to remove any unreacted starting material.

-

The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the hydrated ytterbium(III) trifluoroacetate as a solid. The degree of hydration (xH₂O) may vary depending on the drying conditions.

Preparation of Anhydrous Ytterbium(III) Trifluoroacetate

For applications requiring anhydrous conditions, the hydrated salt must be dehydrated. This can be achieved by heating under vacuum or by chemical dehydration using trifluoroacetic anhydride.[2][4] The anhydride reacts with coordinated water molecules to form trifluoroacetic acid, which can be removed under vacuum.[2]

Experimental Protocol: Anhydrous Ytterbium(III) Trifluoroacetate [2]

-

Place the hydrated ytterbium(III) trifluoroacetate in a Schlenk flask.

-

Add an excess of trifluoroacetic anhydride ((CF₃CO)₂O).

-

Stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) under an inert atmosphere for several hours.

-

Remove the excess trifluoroacetic anhydride and the trifluoroacetic acid byproduct under vacuum to yield the anhydrous ytterbium(III) trifluoroacetate.

The synthesis workflow can be visualized as follows:

Structural Characterization

Ytterbium(III) trifluoroacetate complexes exhibit diverse structural features, largely influenced by the presence of other ligands, including solvent molecules. The trifluoroacetate ligand can adopt various coordination modes, such as monodentate, bidentate chelating, and bidentate bridging.[5]

Due to the limited availability of crystal structures for simple ytterbium(III) trifluoroacetate hydrates, structural data from a mixed-ligand hexanuclear ytterbium(III) complex containing trifluoroacetate and fluoride ligands is presented here to provide insight into the coordination environment of ytterbium in the presence of trifluoroacetate.[6] In this complex, the ytterbium ions are eight- or nine-coordinate, with the trifluoroacetate ligands acting in a bidentate bridging fashion.[6]

Table 1: Selected Bond Lengths and Angles for a Hexanuclear Ytterbium(III) Trifluoroacetate Fluoride Complex [6]

| Parameter | Value Range |

| Yb–O (trifluoroacetate) Bond Length | 2.23(4) – 2.329(2) Å |

| Yb–F (bridging) Bond Length | 2.2375(17) – 2.3509(17) Å |

| Yb–O (aqua ligand) Bond Length | 2.448(2) – 2.544(3) Å |

| O–C–O (trifluoroacetate) Bond Angle | 129.6(3) – 132.2(3) ° |

Data obtained from the crystal structure of [(NH₄)₁₋ₓ(H₃O)ₓ]₂[Yb₆F₈(O₂CCF₃)₁₂(H₂O)₄]·4H₂O.

The coordination geometry around the ytterbium centers in this complex is described as square-antiprismatic for the eight-coordinate ions and monocapped square-antiprismatic for the nine-coordinate ions.[6]

Spectroscopic Properties

The spectroscopic characterization of ytterbium(III) trifluoroacetate complexes provides valuable information about their structure and bonding. Key techniques include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and luminescence spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of ytterbium(III) trifluoroacetate is dominated by the vibrational modes of the trifluoroacetate ligand. The positions of the carboxylate stretching frequencies (asymmetric, νₐ(COO⁻), and symmetric, νₛ(COO⁻)) are particularly informative about the coordination mode of the ligand. The difference between these two frequencies (Δν = νₐ - νₛ) can be used to distinguish between ionic, monodentate, bidentate chelating, and bidentate bridging coordination.

Table 2: Typical IR Frequencies for Trifluoroacetate Ligands [7][8][9]

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| ν(C-F) | 1150 - 1210 |

| νₐ(COO⁻) | ~1650 - 1700 |

| νₛ(COO⁻) | ~1450 - 1470 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the Yb(III) ion (4f¹³ configuration), the NMR spectra of its complexes exhibit significantly shifted and often broadened signals. ¹⁹F NMR is a particularly useful tool for studying trifluoroacetate complexes. The chemical shift of the CF₃ group is sensitive to its chemical environment and can provide insights into the structure and dynamics of the complex in solution.[10][11] The ¹⁹F chemical shifts for trifluoroacetyl groups typically appear in the range of -67 to -85 ppm relative to CFCl₃.[11]

Luminescence Spectroscopy

Ytterbium(III) complexes are known for their characteristic near-infrared (NIR) luminescence arising from the ²F₅/₂ → ²F₇/₂ electronic transition, typically observed around 980 nm.[12][13] The trifluoroacetate ligand itself is not an efficient sensitizer for Yb(III) luminescence due to the large energy gap between its singlet and triplet excited states.[14] However, the introduction of other sensitizing ligands can lead to highly luminescent complexes. The luminescence properties, including quantum yield and lifetime, are sensitive to the coordination environment of the Yb(III) ion and can be quenched by high-energy oscillators, such as O-H vibrations from coordinated water molecules.[12][14]

Reactivity and Applications

While the catalytic applications of ytterbium(III) triflate (Yb(OTf)₃) are well-documented, specific studies on the reactivity of ytterbium(III) trifluoroacetate are less common.[15][16] However, based on the properties of other lanthanide trifluoroacetates, Yb(CF₃COO)₃ is expected to be a water-tolerant Lewis acid catalyst for various organic transformations. The trifluoroacetate anion is less coordinating than the triflate anion, which may influence the catalytic activity and selectivity in certain reactions.

Potential applications of ytterbium(III) trifluoroacetate and its complexes include:

-

Lewis Acid Catalysis: Similar to ytterbium triflate, it can be expected to catalyze reactions such as aldol condensations, Michael additions, and Friedel-Crafts reactions.[15]

-

Precursor for Materials Synthesis: Ytterbium trifluoroacetate can serve as a precursor for the synthesis of ytterbium-containing materials, such as upconverting nanoparticles (e.g., NaYbF₄) through thermal decomposition.[17]

-

Luminescent Probes: By incorporating appropriate sensitizing ligands, ytterbium trifluoroacetate can be a building block for designing NIR-emitting probes for bioimaging and sensing applications.[12]

The following diagram illustrates a general catalytic cycle for a Lewis acid-catalyzed reaction involving an ytterbium complex.

Relevance to Drug Development

The unique properties of ytterbium complexes make them relevant to several areas of drug development:

-

Catalysis in Pharmaceutical Synthesis: The development of efficient and selective catalytic methods is crucial for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The potential of ytterbium trifluoroacetate as a recyclable, water-tolerant Lewis acid catalyst makes it an attractive candidate for greener synthetic routes.

-

Bioimaging and Diagnostics: NIR-emitting probes are highly valuable for in vivo imaging due to deeper tissue penetration and reduced autofluorescence compared to visible light probes.[12] Ytterbium(III) trifluoroacetate can serve as a starting material for the development of such NIR probes for diagnostic applications.

-

Drug Delivery: Lanthanide-containing nanoparticles are being explored as potential drug delivery vehicles. The use of ytterbium trifluoroacetate as a precursor for these nanomaterials is therefore of interest.

Conclusion

Ytterbium(III) trifluoroacetate is a versatile compound with interesting coordination chemistry and potential applications in catalysis and materials science. While its properties are not as extensively studied as those of ytterbium(III) triflate, the available data suggest that it is a valuable precursor for the synthesis of a wide range of ytterbium-containing materials and a promising Lewis acid catalyst. Further research into the synthesis, structural characterization, and reactivity of its complexes will undoubtedly open up new avenues for its application, particularly in fields relevant to drug development and advanced materials.

References

- 1. 2,2,2-Trifluoroacetate;ytterbium(3+) (87863-62-5) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Coordination Modes and Binding Patterns in Lanthanum Phosphoramide Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mixed crystal of bis(ammonium/oxonium) tetraaqua-μ3-fluorido-dodecakis(μ2-trifluoroacetato)octahedro-hexaytterbiate(III) tetrahydrate, [(NH4)1–x (H3O) x ]2[Yb6F8(O2CCF3)12(H2O)4]·4H2O (x = 1/4), containing a hexanuclear ytterbium(III) carboxylate complex with face-capping fluoride ligands and comprising an unusual kind of substitutional disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sodium trifluoroacetate(2923-18-4) IR Spectrum [m.chemicalbook.com]

- 9. Methyl trifluoroacetate(431-47-0) IR Spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

- 12. Highly luminescent, biocompatible ytterbium(iii) complexes as near-infrared fluorophores for living cell imaging - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. An ytterbium complex with unique luminescence properties: detecting the temperature based on a luminescence spectrum without the interference of oxygen - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis, Structure, and Luminescence of Mixed-Ligand Lanthanide Trifluoroacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines [organic-chemistry.org]

- 17. Synthesis of colloidal upconverting NaYF4 nanocrystals doped with Er3+, Yb3+ and Tm3+, Yb3+ via thermal decomposition of lanthanide trifluoroacetate precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lewis Acidity of Ytterbium(III) Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lewis acidity of ytterbium(III) trifluoroacetate, a topic of significant interest in catalysis and organic synthesis. Due to the limited direct quantitative data on ytterbium(III) trifluoroacetate, this guide leverages extensive research on its close analogue, ytterbium(III) trifluoromethanesulfonate (triflate), to provide a robust understanding of its properties and reactivity.

Introduction to Lewis Acidity and Ytterbium(III) Complexes

Lewis acids are electron-pair acceptors and play a crucial role in a vast array of chemical transformations. Lanthanide salts, particularly those of ytterbium(III), have emerged as powerful and versatile Lewis acid catalysts. Their utility stems from their high coordination numbers, oxophilicity, and water tolerance. The trifluoroacetate anion (CF₃COO⁻), with its strong electron-withdrawing trifluoromethyl group, enhances the Lewis acidity of the Yb³⁺ center, making ytterbium(III) trifluoroacetate a potent catalyst for various organic reactions.

While ytterbium(III) triflate [Yb(OTf)₃] is more extensively studied, the principles of its Lewis acidity and catalytic behavior provide a strong foundation for understanding ytterbium(III) trifluoroacetate [Yb(OCOCF₃)₃]. The triflate anion is generally considered to be slightly more electron-withdrawing than the trifluoroacetate anion, suggesting that Yb(OTf)₃ may exhibit slightly stronger Lewis acidity. However, both compounds are recognized as highly effective Lewis acids.

Quantitative Assessment of Lewis Acidity

Several methods are employed to quantify the strength of Lewis acids. This section details some of the most relevant techniques and presents available data for lanthanide triflates as a comparative framework for understanding ytterbium(III) trifluoroacetate.

Fluorescence-Based Lewis Adduct (FLA) Method

A modern and highly sensitive technique for determining Lewis acidity involves the use of fluorescent probes, such as dithienophosphole oxides. The coordination of a Lewis acid to the probe results in a measurable change in its fluorescence emission, which can be correlated to the Lewis acid's strength. This is quantified using Lewis Acid Units (LAU).

Table 1: Lewis Acidity Scale (LAU values) for RE(OTf)₃ Salts in THF

| Lanthanide (RE) | LAU Value |

| Sc | 36.82 |

| Y | 31.68 |

| La | 26.67 |

| Ce | 27.18 |

| Pr | - |

| Nd | - |

| Sm | - |

| Eu | - |

| Gd | - |

| Tb | 30.40 |

| Dy | 28.70 |

| Ho | - |

| Er | - |

| Tm | - |

| Yb | 30.45 |

| Lu | 32.45 |

| Data sourced from a study on lanthanide triflates. Note: Some lanthanides exhibit fluorescence quenching, preventing accurate LAU determination with this method. |

The LAU value for Yb(OTf)₃ is 30.45 in THF, indicating strong Lewis acidity. It is anticipated that the LAU value for Yb(OCOCF₃)₃ would be of a similar magnitude, albeit potentially slightly lower due to the lesser electron-withdrawing nature of the trifluoroacetate anion compared to the triflate anion.

Gutmann-Beckett Method

The Gutmann-Beckett method is a well-established technique that utilizes a ³¹P NMR probe, typically triethylphosphine oxide (TEPO), to assess Lewis acidity. The interaction of the Lewis acid with the oxygen atom of TEPO causes a downfield shift in the ³¹P NMR signal. The magnitude of this shift is used to calculate the acceptor number (AN), a quantitative measure of Lewis acidity.

Table 2: Acceptor Numbers (AN) for Selected Lewis Acids

| Lewis Acid | Acceptor Number (AN) |

| Hexane | 0 |

| AlCl₃ | 87 |

| BF₃ | 89 |

| B(C₆F₅)₃ | 82 |

| TiCl₄ | 70 |

| SbCl₅ | 100 |

Catalytic Applications of Ytterbium(III) Lewis Acids

The strong Lewis acidity of ytterbium(III) trifluoroacetate makes it an effective catalyst for a variety of organic transformations. This section highlights a key reaction where ytterbium(III) Lewis acids have demonstrated significant catalytic activity.

Synthesis of α-Aminophosphonates (Kabachnik-Fields Reaction)

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite to form α-aminophosphonates. These compounds are of significant interest in medicinal chemistry due to their structural analogy to α-amino acids. Ytterbium(III) triflate has been shown to be a highly efficient catalyst for this reaction.[1] Given the similar Lewis acidic nature, ytterbium(III) trifluoroacetate is expected to catalyze this transformation effectively as well.

Table 3: Ytterbium(III) Triflate Catalyzed Synthesis of α-Aminophosphonates

| Entry | Aldehyde/Ketone | Amine | Product Yield (%) |

| 1 | Benzaldehyde | Aniline | 95 |

| 2 | 4-Chlorobenzaldehyde | Aniline | 92 |

| 3 | 4-Nitrobenzaldehyde | Aniline | 96 |

| 4 | Cyclohexanone | Aniline | 85 |

| Data represents typical yields obtained with Yb(OTf)₃ as the catalyst. |

Experimental Protocols

This section provides detailed methodologies for the determination of Lewis acidity and for a representative catalytic reaction. These protocols are based on established methods and can be adapted for the specific use of ytterbium(III) trifluoroacetate.

Determination of Lewis Acidity using the Fluorescence-Based Lewis Adduct (FLA) Method

Objective: To quantitatively determine the Lewis acidity of ytterbium(III) trifluoroacetate using a fluorescent probe.

Materials:

-

Ytterbium(III) trifluoroacetate

-

Dithienophosphole oxide fluorescent probe

-

Anhydrous solvent (e.g., THF)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Fluorimeter

Procedure:

-

Prepare a stock solution of the dithienophosphole oxide probe of a known concentration (e.g., 2.5 x 10⁻⁵ M) in the chosen anhydrous solvent.

-

In a series of volumetric flasks, add a fixed volume of the probe stock solution.

-

To each flask, add varying, known amounts of ytterbium(III) trifluoroacetate.

-

Dilute each solution to the final volume with the anhydrous solvent.

-

Measure the UV-Vis absorption spectrum of each solution to determine the wavelength of maximum absorption.

-

Measure the fluorescence emission spectrum of each solution, using the determined wavelength of maximum absorption as the excitation wavelength.

-

Plot the chromaticity of the emission of each adduct in CIE space.

-

Compare the resulting parabolic trend against the chromaticity of the emission of the free phosphole oxide probes to determine the Lewis Acid Units (LAU).

Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction

Objective: To synthesize an α-aminophosphonate using ytterbium(III) trifluoroacetate as a catalyst.

Materials:

-

Ytterbium(III) trifluoroacetate (5 mol%)

-

Aldehyde or ketone (1.0 mmol)

-

Amine (1.0 mmol)

-

Dialkyl phosphite (1.2 mmol)

-

Anhydrous solvent (e.g., dichloromethane)

-

Magnetic stirrer and reaction vessel

-

Standard workup and purification reagents (e.g., saturated NaHCO₃ solution, ethyl acetate, anhydrous MgSO₄)

Procedure:

-

To a solution of the aldehyde or ketone and the amine in the anhydrous solvent, add ytterbium(III) trifluoroacetate.

-

Stir the mixture at room temperature for a short period (e.g., 10 minutes).

-

Add the dialkyl phosphite to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Relationship: Factors Influencing Lewis Acidity

Caption: Factors influencing the Lewis acidity of Ytterbium(III) trifluoroacetate.

Experimental Workflow: Lewis Acidity Determination by FLA

Caption: Experimental workflow for Lewis acidity determination using the FLA method.

Signaling Pathway: Catalytic Cycle of the Kabachnik-Fields Reaction

Caption: Proposed catalytic cycle for the Yb(III)-catalyzed Kabachnik-Fields reaction.

Conclusion

Ytterbium(III) trifluoroacetate is a potent Lewis acid catalyst with significant potential in organic synthesis. While direct quantitative data remains limited, a comprehensive understanding of its properties can be derived from the extensive research on its triflate analogue. The experimental protocols and conceptual frameworks presented in this guide offer valuable tools for researchers and drug development professionals seeking to harness the catalytic power of this versatile compound. Further research to directly quantify the Lewis acidity of ytterbium(III) trifluoroacetate and explore its full range of catalytic applications is warranted.

References

Solubility of Ytterbium(III) Trifluoroacetate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ytterbium(III) trifluoroacetate, with the chemical formula Yb(CF₃COO)₃, is a coordination compound of the rare-earth element ytterbium. The trifluoroacetate anion, with its strong electron-withdrawing trifluoromethyl group, imparts unique electronic properties to the metal center, making ytterbium(III) trifluoroacetate and related lanthanide triflates valuable as Lewis acid catalysts in a variety of organic reactions.[1] The solubility of this compound in organic solvents is a critical parameter for its application in homogeneous catalysis, materials synthesis, and potentially in specialized pharmaceutical formulations.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for ytterbium(III) trifluoroacetate in common organic solvents has not been extensively reported in peer-reviewed literature. To facilitate research and development in this area, the following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of Ytterbium(III) Trifluoroacetate in Various Organic Solvents at 25°C

| Organic Solvent | Chemical Formula | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | CH₃OH | 32.7 | Data to be determined | Data to be determined |

| Ethanol | C₂H₅OH | 24.5 | Data to be determined | Data to be determined |

| Acetone | C₃H₆O | 20.7 | Data to be determined | Data to be determined |

| Acetonitrile | C₂H₃N | 37.5 | Data to be determined | Data to be determined |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Data to be determined | Data to be determined |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Data to be determined | Data to be determined |

| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

The following protocols provide detailed methodologies for the quantitative determination of the solubility of ytterbium(III) trifluoroacetate in organic solvents. The gravimetric method is presented as the primary protocol due to its fundamental nature and wide applicability.[2][3][4]

Isothermal Saturation and Gravimetric Analysis

This method involves preparing a saturated solution of ytterbium(III) trifluoroacetate in a specific organic solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined by gravimetric analysis of the residue after solvent evaporation.[2][3]

Materials and Equipment:

-

Ytterbium(III) trifluoroacetate (anhydrous or with a known hydration state)

-

Organic solvents of interest (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.2 µm or 0.45 µm, solvent compatible)

-

Analytical balance (accurate to ±0.0001 g)

-

Glass weighing dishes or beakers

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of ytterbium(III) trifluoroacetate to a known volume (e.g., 10 mL) of the desired organic solvent in a scintillation vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium by taking measurements at different time points until the concentration becomes constant.[2]

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed glass weighing dish. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the weighing dish containing the filtered saturated solution.

-

Place the weighing dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the ytterbium(III) trifluoroacetate (a preliminary thermogravimetric analysis of the salt can determine the decomposition temperature). Alternatively, the solvent can be evaporated under a gentle stream of inert gas, followed by drying in a desiccator to a constant weight.

-

Once the solvent is completely evaporated, cool the weighing dish in a desiccator to room temperature and weigh it again.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

Calculations:

-

Mass of the saturated solution: (Weight of dish + solution) - (Weight of empty dish)

-

Mass of the dissolved solute: (Weight of dish + residue) - (Weight of empty dish)

-

Mass of the solvent: (Mass of the saturated solution) - (Mass of the dissolved solute)

-

Solubility ( g/100 g of solvent): (Mass of the dissolved solute / Mass of the solvent) x 100

-

Solubility ( g/100 mL of solvent): (Solubility in g/100 g of solvent) x (Density of the solvent at the experimental temperature)

Spectrophotometric Method

For solvents in which ytterbium(III) trifluoroacetate exhibits a characteristic and concentration-dependent absorbance in the UV-Vis or NIR spectrum, a spectrophotometric method can be employed.[5][6] This method is generally faster than the gravimetric method but requires the establishment of a reliable calibration curve.

Procedure Outline:

-

Establish a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of ytterbium(III) trifluoroacetate in the desired organic solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a Beer-Lambert law calibration curve.

-

-

Determine the Solubility:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

-

After equilibration and settling of the excess solid, carefully withdraw a small aliquot of the supernatant and filter it.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

Use the calibration curve to determine the concentration of the diluted solution and then back-calculate the concentration of the original saturated solution, which represents the solubility.

-

Visualization of a Catalytic Workflow

Ytterbium(III) trifluoroacetate, and more broadly lanthanide triflates, are effective Lewis acid catalysts for various organic transformations, including Friedel-Crafts reactions, aldol additions, and cycloadditions.[1] The following diagram illustrates a generalized workflow for a laboratory-scale organic synthesis reaction catalyzed by ytterbium(III) trifluoroacetate.

Caption: Generalized workflow for an organic synthesis reaction catalyzed by ytterbium(III) trifluoroacetate.

Conclusion

Understanding the solubility of ytterbium(III) trifluoroacetate in organic solvents is paramount for its effective utilization in various scientific and industrial applications. This guide provides robust and detailed experimental protocols to enable researchers to determine these crucial physical properties. The provided data table template will aid in the systematic collection and comparison of solubility data across different solvent systems. The illustrative workflow for a catalyzed reaction highlights the practical context in which the solubility of this compound is a key consideration. It is anticipated that the information and methodologies presented herein will facilitate further research into the applications of ytterbium(III) trifluoroacetate.

References

Spectroscopic and Physicochemical Profile of Ytterbium(III) Trifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of ytterbium(III) trifluoroacetate, Yb(CF₃COO)₃. The document details synthetic methodologies, summarizes key spectroscopic data (Infrared, Nuclear Magnetic Resonance, UV-Visible, and Luminescence), and outlines standard experimental protocols for characterization. Due to the paramagnetic nature of the Yb(III) ion, particular attention is given to the interpretation of spectroscopic data. This guide is intended to be a valuable resource for researchers utilizing ytterbium(III) trifluoroacetate in various applications, including as a catalyst, in materials science, and for the development of novel therapeutic and diagnostic agents.

Introduction

Ytterbium(III) trifluoroacetate is an important member of the lanthanide trifluoroacetate family, finding utility in diverse areas of chemical synthesis and materials science. Its properties are dictated by the characteristics of both the trivalent ytterbium ion and the trifluoroacetate ligands. The Yb³⁺ ion, with its f-shell electrons, imparts unique magnetic and spectroscopic properties, including near-infrared (NIR) luminescence. The trifluoroacetate anion influences the solubility, stability, and catalytic activity of the compound. A thorough understanding of its spectroscopic signature is crucial for its application and for quality control.

Synthesis of Ytterbium(III) Trifluoroacetate

Ytterbium(III) trifluoroacetate can be synthesized through several straightforward methods. The most common approaches involve the reaction of an ytterbium source with trifluoroacetic acid.

Experimental Protocols

Method 1: From Ytterbium(III) Oxide [1]

-

Suspend ytterbium(III) oxide (Yb₂O₃) in deionized water.

-

Add a stoichiometric excess of trifluoroacetic acid (CF₃COOH) dropwise with vigorous stirring.

-

Heat the mixture to reflux until the solution becomes clear, indicating the complete reaction of the oxide.

-

Filter the hot solution to remove any unreacted starting material.

-

Remove the solvent and excess trifluoroacetic acid under reduced pressure to yield the hydrated ytterbium(III) trifluoroacetate.

-

For the anhydrous form, further drying in a vacuum oven at an elevated temperature is required. To rigorously exclude water, treatment with trifluoroacetic anhydride (TFAA) can be employed, which reacts with any residual water to form trifluoroacetic acid.[1]

Method 2: From Ytterbium(III) Acetate [2][3]

-

Dissolve anhydrous ytterbium(III) acetate in a suitable solvent such as methanol.

-

Add trifluoroacetic acid to the solution and stir at reflux.

-

The trifluoroacetic acid will displace the acetic acid from the coordination sphere of the ytterbium ion.

-

Remove the solvent and the displaced acetic acid by rotary evaporation to obtain the product.

Synthesis Workflow Diagram

References

Difference between hydrated and anhydrous ytterbium(III) trifluoroacetate.

An In-depth Technical Guide to the Differences Between Hydrated and Anhydrous Ytterbium(III) Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hydrated and anhydrous ytterbium(III) trifluoroacetate, focusing on their structural, chemical, and physical differences. The information is intended to assist researchers in selecting the appropriate form of this reagent for their specific applications, particularly in the realms of organic synthesis and materials science.

Core Differences and Properties

Ytterbium(III) trifluoroacetate can exist in both a hydrated and an anhydrous form. The primary distinction lies in the presence of water molecules within the crystal lattice of the hydrated form.[1] These water molecules are coordinated to the central ytterbium ion, influencing the compound's physical and chemical properties.[1] The anhydrous form, lacking these coordinated water molecules, exhibits different reactivity and solubility characteristics. The number of water molecules in the hydrated form can vary, often denoted as Yb(O₂CCF₃)₃·xH₂O.[2]

Table 1: Comparison of Physical and Chemical Properties

| Property | Hydrated Ytterbium(III) Trifluoroacetate | Anhydrous Ytterbium(III) Trifluoroacetate |

| Chemical Formula | Yb(O₂CCF₃)₃·xH₂O[2] | Yb(O₂CCF₃)₃ |

| Molecular Weight | 512.09 g/mol (anhydrous basis)[2] | 512.09 g/mol [3] |

| Appearance | White powder or crystals | White powder |

| Coordination Sphere | Ytterbium ion coordinated to trifluoroacetate ligands and water molecules[1] | Ytterbium ion coordinated only to trifluoroacetate ligands |

| Reactivity | The presence of water can affect its performance as a Lewis acid catalyst. | Generally a stronger Lewis acid due to the absence of coordinating water molecules. |

| Solubility | Generally soluble in polar solvents. | Solubility may vary in polar solvents compared to the hydrated form. |

Structural and Spectroscopic Distinctions

The coordination of water molecules in the hydrated form significantly alters the local environment of the ytterbium(III) ion. This difference is readily observable through various analytical techniques.

Infrared (IR) Spectroscopy

A key method for distinguishing between the hydrated and anhydrous forms is infrared spectroscopy. The hydrated salt will exhibit characteristic broad absorption bands in the region of 3200-3500 cm⁻¹, corresponding to the O-H stretching vibrations of the coordinated water molecules. A smaller peak around 1600-1630 cm⁻¹ due to the H-O-H bending vibration may also be present. These features will be absent in the IR spectrum of the anhydrous compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a quantitative method to determine the water content in the hydrated salt. When the hydrated sample is heated, it will show a mass loss at temperatures corresponding to the dehydration process. The percentage of mass loss can be used to calculate the number of water molecules per formula unit. The anhydrous form will not exhibit this initial mass loss due to dehydration.

Table 2: Expected Spectroscopic and Analytical Data

| Analytical Technique | Hydrated Ytterbium(III) Trifluoroacetate | Anhydrous Ytterbium(III) Trifluoroacetate |

| FT-IR | Broad O-H stretch (~3200-3500 cm⁻¹), H-O-H bend (~1600-1630 cm⁻¹) | Absence of O-H and H-O-H bands |

| TGA | Mass loss corresponding to the loss of water molecules upon heating | No significant mass loss at dehydration temperatures |

| ¹⁹F NMR | Chemical shift may be influenced by the presence of water in the coordination sphere. | A different chemical shift compared to the hydrated form is expected. |

| ¹³C NMR | The chemical shifts of the trifluoroacetate carbons may be slightly different. | The chemical shifts of the trifluoroacetate carbons may be slightly different. |

Experimental Protocols

Synthesis of Hydrated Ytterbium(III) Trifluoroacetate

A general method for the synthesis of hydrated lanthanide trifluoroacetates involves the reaction of the corresponding metal oxide or carbonate with trifluoroacetic acid.[4]

Protocol:

-

Ytterbium(III) oxide (Yb₂O₃) is suspended in water.

-

A stoichiometric amount of trifluoroacetic acid (CF₃COOH) is slowly added to the suspension with stirring.

-

The mixture is heated gently to facilitate the reaction and achieve a clear solution.

-

The solution is then filtered to remove any unreacted starting material.

-

The water is removed under reduced pressure to yield the hydrated ytterbium(III) trifluoroacetate as a solid.

Dehydration of Hydrated Ytterbium(III) Trifluoroacetate

The preparation of the anhydrous form requires the removal of coordinated water molecules. A common method involves the use of trifluoroacetic anhydride (TFAA), which reacts with water to form trifluoroacetic acid.[4][5]

Protocol:

-

The hydrated ytterbium(III) trifluoroacetate is treated with an excess of trifluoroacetic anhydride (TFAA).[4]

-

The mixture is stirred, allowing the TFAA to react with the water of hydration.

-

The resulting trifluoroacetic acid and any excess TFAA are removed under vacuum.[4]

-

The resulting solid is the anhydrous ytterbium(III) trifluoroacetate.

Applications in Research and Drug Development

Ytterbium(III) trifluoroacetate and its triflate analogue are known to be effective Lewis acid catalysts in a variety of organic reactions.[6][7] The choice between the hydrated and anhydrous form can be critical for reaction efficiency and selectivity.

-

Lewis Acid Catalysis: In reactions where water can interfere with the catalyst or the reactants, the anhydrous form is preferred. The presence of water in the hydrated form can deactivate the Lewis acidic center of the ytterbium ion.

-

Precursor in Materials Science: Both forms can be used as precursors for the synthesis of ytterbium-containing materials, such as upconverting nanoparticles and specialty glasses.[1][4][8] The choice of precursor may influence the morphology and properties of the final material.

-

Drug Development: In the context of drug development, ytterbium compounds can be used in medical imaging and as catalysts in the synthesis of complex organic molecules that are potential drug candidates.[8]

Visualizing Workflows

Synthesis and Dehydration Workflow

The following diagram illustrates the general workflow for the synthesis of hydrated ytterbium(III) trifluoroacetate and its subsequent dehydration to the anhydrous form.

Caption: Workflow for the synthesis of hydrated and anhydrous ytterbium(III) trifluoroacetate.

Catalytic Cycle Example

This diagram illustrates a generalized logical flow for a Lewis acid-catalyzed reaction using anhydrous ytterbium(III) trifluoroacetate.

Caption: Generalized catalytic cycle for a reaction using anhydrous Yb(TFA)₃.

Conclusion

The key difference between hydrated and anhydrous ytterbium(III) trifluoroacetate is the presence of coordinated water molecules in the former. This distinction has significant implications for the compound's physical properties, spectroscopic characterization, and reactivity, particularly in its role as a Lewis acid catalyst. Researchers should carefully consider the requirements of their specific application when selecting between the hydrated and anhydrous forms to ensure optimal results. The protocols and characterization methods outlined in this guide provide a framework for the synthesis, identification, and utilization of both forms of this versatile reagent.

References

- 1. 2,2,2-Trifluoroacetate;ytterbium(3+) (87863-62-5) for sale [vulcanchem.com]

- 2. gfschemicals.com [gfschemicals.com]

- 3. 87863-62-5 CAS MSDS (YTTERBIUM TRIFLUOROACETATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Yb(OTf)3-Catalyzed and Di-tert-butyl Dicarbonate-Mediated Decarboxylative Etherification and Esterification Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

A Technical Guide to Ytterbium(III) Trifluoroacetate: Identifiers, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ytterbium(III) trifluoroacetate, a versatile organometallic compound with significant applications in chemical synthesis and materials science. This document details its chemical identifiers, physicochemical properties, synthesis methodologies, and its role as a powerful Lewis acid catalyst, particularly relevant to professionals in drug discovery and development.

Core Chemical Identifiers and Properties

Ytterbium(III) trifluoroacetate, a white crystalline solid, is a salt of the rare-earth metal ytterbium in its +3 oxidation state, coordinated with three trifluoroacetate ligands. The presence of the highly electronegative trifluoromethyl groups significantly influences its chemical behavior.[1] It is often available as a hydrate, Yb(O₂CCF₃)₃·xH₂O.

A summary of its key identifiers and properties is presented below for quick reference.

| Identifier/Property | Value | Source(s) |

| CAS Number | 87863-62-5 | [1][2][3] |

| Molecular Formula | C₆F₉O₆Yb | [1][2] |

| Molecular Weight | 512.09 g/mol (anhydrous) | [1][3] |

| IUPAC Name | 2,2,2-trifluoroacetate;ytterbium(3+) | [1] |

| Synonyms | Ytterbium trifluoroacetate, Ytterbium(III) 2,2,2-trifluoroacetate, Tri(trifluoroacetic acid) ytterbium salt | [1][2] |

| InChI | InChI=1S/3C2HF3O2.Yb/c33-2(4,5)1(6)7;/h3(H,6,7);/q;;;+3/p-3 | [1] |

| InChIKey | VTUCCXROZBIRRC-UHFFFAOYSA-K | [1] |

| SMILES | C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Yb+3] | [1] |

| Appearance | White crystalline powder | American Elements |

| Solubility | Soluble in polar organic solvents | [4] |

Experimental Protocols

Synthesis of Ytterbium(III) Trifluoroacetate

A general and effective method for the synthesis of Ytterbium(III) trifluoroacetate involves the reaction of ytterbium(III) oxide with trifluoroacetic acid. This method can also be adapted for the use of ytterbium(III) carbonate.

Materials:

-

Ytterbium(III) oxide (Yb₂O₃)

-

Trifluoroacetic acid (CF₃COOH), aqueous solution

-

Deionized water

-

Trifluoroacetic anhydride (TFAA) (optional, for complete drying)

Procedure:

-

To a reaction vessel, add a stoichiometric amount of Ytterbium(III) oxide.

-

Slowly add an aqueous solution of trifluoroacetic acid to the Ytterbium(III) oxide with continuous stirring. The reaction is exothermic.

-

Continue stirring the mixture until the Ytterbium(III) oxide is completely dissolved, resulting in a clear solution.

-

Remove the excess water and unreacted trifluoroacetic acid by heating the solution under vacuum.

-

For applications requiring an anhydrous product, a subsequent drying step can be performed. Add trifluoroacetic anhydride (TFAA) to the residue. TFAA reacts with any remaining water to form trifluoroacetic acid, which can then be removed under vacuum.[5]

-

The resulting white solid is Ytterbium(III) trifluoroacetate.

Application as a Lewis Acid Catalyst: Synthesis of Furan Derivatives

Ytterbium(III) trifluoroacetate and its triflate analogue are highly effective Lewis acid catalysts in various organic transformations. The following is a general procedure for the synthesis of furan derivatives, adapted from a protocol using Ytterbium(III) triflate.

Materials:

-

Alkynoate (e.g., dimethyl acetylenedicarboxylate)

-

β-dicarbonyl compound (e.g., 2,4-pentanedione)

-

Ytterbium(III) trifluoroacetate (as catalyst)

-

Diethyl ether (Et₂O)

-

1N Sodium hydroxide (NaOH)

Procedure:

-

In a reaction vessel, add the alkynoate (1.0 mmol) and the β-dicarbonyl compound (1.0 mmol).

-

Add a catalytic amount of Ytterbium(III) trifluoroacetate (e.g., 0.1 mmol).

-

Stir the resulting mixture vigorously at 80°C for 1 hour.

-

After cooling, add a few drops of 1N NaOH to precipitate the ytterbium catalyst as the hydroxide.

-

Filter the mixture under vacuum to remove the catalyst.

-

Extract the filtrate with diethyl ether (5 x 2 mL).

-

Evaporate the solvent from the combined organic extracts to obtain the furan derivative.

Mandatory Visualizations

The utility of Ytterbium(III) trifluoroacetate as a Lewis acid catalyst stems from the ability of the Yb³⁺ ion to coordinate with and activate electrophilic centers, such as the carbonyl group in aldehydes and ketones. This activation facilitates nucleophilic attack, which is a fundamental step in many carbon-carbon bond-forming reactions crucial for drug synthesis.

Caption: Lewis acid catalysis by Ytterbium(III) trifluoroacetate.

The diagram above illustrates the general mechanism of Lewis acid catalysis by Ytterbium(III) trifluoroacetate. The ytterbium center coordinates to the oxygen of a carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. This activation is a key step in numerous synthetic transformations.

Caption: Synthesis workflow for Ytterbium(III) trifluoroacetate.

This workflow diagram outlines the key steps for the synthesis of Ytterbium(III) trifluoroacetate from its oxide, providing a clear and logical sequence for laboratory preparation.

References

- 1. 2,2,2-Trifluoroacetate;ytterbium(3+) (87863-62-5) for sale [vulcanchem.com]

- 2. 87863-62-5 CAS MSDS (YTTERBIUM TRIFLUOROACETATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. gfschemicals.com [gfschemicals.com]

- 4. 87863-62-5(Ytterbium Trifluoroacetate) | Kuujia.com [kuujia.com]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of Ytterbium(III) Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions for handling ytterbium(III) trifluoroacetate. Given the absence of a dedicated comprehensive Safety Data Sheet (SDS), this document synthesizes information from analogous compounds—ytterbium(III) acetate and ytterbium(III) trifluoromethanesulfonate—along with general toxicological data for ytterbium compounds to establish best practices for laboratory safety.

Hazard Identification and Classification

Ytterbium(III) trifluoroacetate is a white crystalline powder. While specific hazard classifications are not widely published, related compounds suggest it should be handled as a substance that is, at a minimum, an irritant to the skin, eyes, and respiratory system. Due to the trifluoroacetate group, and by extension from the more hazardous trifluoromethanesulfonate salt, it is prudent to treat it as potentially corrosive, capable of causing severe skin burns and eye damage upon direct contact.

Analogous Compound Data:

| Hazard Classification | Ytterbium(III) Acetate | Ytterbium(III) Trifluoromethanesulfonate |

| Skin Corrosion/Irritation | Irritant | Category 1B: Causes severe skin burns |

| Eye Damage/Irritation | Irritant | Category 1: Causes serious eye damage |

| Respiratory Irritation | May cause respiratory irritation | May cause respiratory irritation |

Toxicological Profile

Personal Protective Equipment (PPE)

A stringent personal protective equipment regimen is mandatory when handling ytterbium(III) trifluoroacetate.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a full-face shield. | To protect against dust particles and potential splashes that can cause serious eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, irritation, and potential burns. |

| Body Protection | Laboratory coat, and in cases of significant handling, a chemical-resistant apron. | To prevent contamination of personal clothing and skin. |

| Respiratory Protection | A NIOSH-approved respirator should be used if dust is generated and engineering controls are insufficient. | To prevent inhalation of dust, which can cause respiratory tract irritation. |

Engineering Controls and Handling Procedures

Proper engineering controls are the primary means of minimizing exposure.

-

Ventilation: Always handle ytterbium(III) trifluoroacetate in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

-

Containment: For procedures that may generate significant dust, use a glove box or other enclosed system.

-

General Hygiene: Avoid creating dust.[2] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation or burns develop, seek medical attention.[2] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.[2] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4] |

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] The compound is hygroscopic and should be protected from moisture.[4]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or waterways.[2]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling ytterbium(III) trifluoroacetate in a research setting.

References

Ytterbium(III) Trifluoroacetate: A Technical Guide to its Physical Appearance and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ytterbium(III) trifluoroacetate, with the chemical formula Yb(CF₃COO)₃, is a trivalent ytterbium salt of trifluoroacetic acid. This organometallic compound serves as a crucial precursor in the synthesis of various advanced materials, including upconversion nanoparticles and fluoride-based ceramics. Its utility in these applications is intrinsically linked to its physical properties and thermal stability. This technical guide provides a comprehensive overview of the physical appearance and stability of ytterbium(III) trifluoroacetate, supported by available quantitative data and detailed experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

Ytterbium(III) trifluoroacetate is typically a white crystalline powder.[1] It is often encountered in its hydrated form, Yb(O₂CCF₃)₃·xH₂O, and is known to be hygroscopic.[1] The presence of the highly electronegative trifluoromethyl groups significantly influences the compound's chemical behavior.[2]

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₆F₉O₆Yb |

| Molecular Weight | 512.09 g/mol (anhydrous) |

| Appearance | White crystalline powder |

| Solubility | Soluble in water and polar organic solvents (qualitative) |

Stability

The stability of ytterbium(III) trifluoroacetate is a critical consideration for its storage and application.

Hygroscopicity: The compound is known to readily absorb moisture from the atmosphere to form hydrates. Therefore, it should be stored in a dry, inert atmosphere.

Thermal Stability: While specific decomposition temperatures for ytterbium(III) trifluoroacetate are not definitively reported, studies on analogous lanthanide trifluoroacetates, such as those of yttrium and barium, provide insight into its thermal decomposition pathway. The decomposition is expected to proceed in stages:

-

Dehydration: Upon heating, the hydrated form first loses its water molecules.

-

Decomposition to Fluoride: At higher temperatures, the trifluoroacetate anion decomposes, leading to the formation of ytterbium(III) fluoride (YbF₃).

-

Conversion to Oxyfluoride and Oxide: With further heating in the presence of oxygen, ytterbium(III) fluoride can be converted to ytterbium oxyfluoride (YbOF) and subsequently to ytterbium(III) oxide (Yb₂O₃) at very high temperatures.

Experimental Protocols

Synthesis of Ytterbium(III) Trifluoroacetate Hydrate

This protocol describes the synthesis of ytterbium(III) trifluoroacetate hydrate from ytterbium(III) oxide.

Materials:

-

Ytterbium(III) oxide (Yb₂O₃)

-

Trifluoroacetic acid (CF₃COOH), aqueous solution (e.g., 50% v/v)

-

Deionized water

-

Magnetic stirrer and hotplate

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Rotary evaporator

Procedure:

-

To a flask containing a stirred aqueous solution of trifluoroacetic acid, slowly add a stoichiometric amount of ytterbium(III) oxide powder.

-

Heat the mixture gently (e.g., to 50-60 °C) and continue stirring until the ytterbium oxide has completely dissolved, resulting in a clear solution.

-

Filter the solution to remove any unreacted starting material or impurities.

-

Remove the solvent (water and excess trifluoroacetic acid) using a rotary evaporator under reduced pressure.

-

The resulting white solid is ytterbium(III) trifluoroacetate hydrate. The degree of hydration may vary.

Anhydrous Ytterbium(III) Trifluoroacetate

For applications requiring the anhydrous form, the hydrated salt can be dried.

Materials:

-

Ytterbium(III) trifluoroacetate hydrate

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Schlenk line or vacuum oven

-

Stirring apparatus

Procedure:

-

Place the hydrated ytterbium(III) trifluoroacetate in a suitable flask.

-

Add an excess of trifluoroacetic anhydride. Trifluoroacetic anhydride will react with the water of hydration to form trifluoroacetic acid.

-

Stir the mixture at room temperature for several hours under an inert atmosphere.

-

Remove the resulting trifluoroacetic acid and excess trifluoroacetic anhydride under vacuum at a slightly elevated temperature (e.g., 40-50 °C).

-

The remaining white powder is anhydrous ytterbium(III) trifluoroacetate.

Characterization Protocols

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

-

Instrument: A simultaneous TGA/DSC instrument.

-

Sample Preparation: Place a small amount of the sample (typically 5-10 mg) in an alumina or platinum crucible.

-

Atmosphere: A controlled atmosphere, typically nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: Heat the sample from room temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Analyze the TGA curve for mass loss steps corresponding to dehydration and decomposition. Analyze the DSC curve for endothermic or exothermic peaks associated with these processes.

X-Ray Diffraction (XRD):

-

Instrument: A powder X-ray diffractometer.

-

Sample Preparation: Finely grind the crystalline sample and mount it on a sample holder.

-

Radiation: Typically Cu Kα radiation (λ = 1.5406 Å).

-

Scan Parameters: Scan a 2θ range (e.g., 10-80°) with a specific step size and dwell time.

-

Data Analysis: Compare the resulting diffraction pattern with databases (e.g., ICDD) to confirm the crystal phase and identify any impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Instrument: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the powder sample directly on the ATR crystal.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands. For ytterbium(III) trifluoroacetate, look for strong bands corresponding to the asymmetric and symmetric stretching vibrations of the COO⁻ group and the C-F stretching vibrations of the CF₃ group. The presence of a broad band around 3400 cm⁻¹ would indicate the presence of water of hydration.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of ytterbium(III) trifluoroacetate.

Caption: Synthesis and characterization workflow for ytterbium(III) trifluoroacetate.

Thermal Decomposition Pathway

The logical relationship of the thermal decomposition of hydrated ytterbium(III) trifluoroacetate can be visualized as follows.

References

Methodological & Application

Application Notes and Protocols for Ytterbium(III) Trifluoroacetate as a Lewis Acid Catalyst

For Researchers, Scientists, and Drug Development Professionals

Ytterbium(III) trifluoroacetate, often used interchangeably with ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃), has emerged as a remarkably versatile and efficient Lewis acid catalyst in organic synthesis. Its stability, water tolerance, and reusability make it an attractive alternative to traditional Lewis acids, particularly in the context of green chemistry and the synthesis of complex pharmaceutical intermediates.[1] This document provides detailed application notes and protocols for the use of ytterbium(III) trifluoroacetate in several key organic transformations.

Overview of Ytterbium(III) Trifluoroacetate

Ytterbium(III) trifluoroacetate is a white, hygroscopic solid that is soluble in many organic solvents and, notably, is stable in aqueous media. This stability in the presence of water is a significant advantage over many traditional Lewis acids, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), which readily decompose. The high catalytic activity of Yb(OTf)₃ is attributed to the strong Lewis acidity of the Yb³⁺ ion.[2] It is effective in a wide range of reactions, including carbon-carbon bond-forming reactions, heterocycle synthesis, and protection/deprotection chemistry, often requiring only catalytic amounts (typically 1-10 mol%).[1]

Key Applications and Protocols

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a cornerstone of carbon-carbon bond formation, involving the addition of a silyl enol ether to a carbonyl compound. Ytterbium(III) trifluoroacetate has proven to be an excellent catalyst for this transformation, particularly in aqueous media, which is a significant advancement over the strictly anhydrous conditions typically required.[3]

Reaction Principle: The Lewis acidic Yb³⁺ ion activates the carbonyl group of the aldehyde or ketone, facilitating the nucleophilic attack by the silyl enol ether. The reaction proceeds through an open transition state.

Logical Workflow for a Ytterbium-Catalyzed Mukaiyama Aldol Reaction:

Caption: General workflow for the Ytterbium(III) trifluoroacetate catalyzed Mukaiyama aldol reaction.

Experimental Protocol: General Procedure for the Ytterbium(III) Trifluoroacetate-Catalyzed Mukaiyama Aldol Reaction

-

To a stirred solution of the aldehyde or ketone (1.0 mmol) in a suitable solvent (e.g., dichloromethane or a water/THF mixture, 5 mL) at room temperature, add ytterbium(III) trifluoroacetate (0.05 mmol, 5 mol%).

-

Add the silyl enol ether (1.2 mmol) dropwise to the mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

-

Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.

Table 1: Substrate Scope of the Ytterbium(III) Trifluoroacetate-Catalyzed Mukaiyama Aldol Reaction

| Entry | Aldehyde | Silyl Enol Ether | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | 5 | CH₂Cl₂ | 2 | 95 |

| 2 | 4-Nitrobenzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | 5 | CH₂Cl₂ | 1.5 | 98 |

| 3 | Cyclohexanecarboxaldehyde | (Cyclohex-1-en-1-yloxy)trimethylsilane | 10 | H₂O/THF (1:9) | 4 | 88 |

| 4 | 3-Phenylpropanal | (1-tert-Butyldimethylsilyloxy)ethene | 5 | CH₂Cl₂ | 3 | 92 |

Note: The data presented in this table is a representative compilation from various literature sources and is intended for illustrative purposes.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. Ytterbium(III) trifluoroacetate can effectively catalyze this reaction, including the hetero-Diels-Alder variant, often leading to high yields and stereoselectivity.[4]

Reaction Principle: The Lewis acid coordinates to the dienophile, lowering its LUMO energy and accelerating the cycloaddition with the diene.

Signaling Pathway of Lewis Acid Catalysis in Diels-Alder Reaction:

Caption: Activation of the dienophile by Ytterbium(III) trifluoroacetate in a Diels-Alder reaction.

Experimental Protocol: General Procedure for the Ytterbium(III) Trifluoroacetate-Catalyzed Diels-Alder Reaction

-

To a solution of the dienophile (1.0 mmol) in a dry solvent (e.g., dichloromethane or acetonitrile, 5 mL) under an inert atmosphere (e.g., argon or nitrogen), add ytterbium(III) trifluoroacetate (0.1 mmol, 10 mol%).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the diene (1.2 mmol) to the reaction mixture.

-

Continue stirring at the desired temperature (room temperature to reflux) and monitor the reaction by TLC.

-

After completion, quench the reaction with water (10 mL).

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether, 3 x 15 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the cycloadduct.

Table 2: Substrate Scope of the Ytterbium(III) Trifluoroacetate-Catalyzed Diels-Alder Reaction

| Entry | Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Cyclopentadiene | Methyl acrylate | 10 | CH₂Cl₂ | 0 | 3 | 92 (endo/exo 95:5) |

| 2 | Isoprene | Maleic anhydride | 5 | Toluene | 25 | 1 | 98 |

| 3 | Danishefsky's diene | Benzaldehyde | 10 | CH₃CN | 25 | 6 | 85 |

| 4 | 1,3-Butadiene | Acrolein | 10 | CH₂Cl₂ | -20 | 8 | 90 |

Note: The data presented in this table is a representative compilation from various literature sources and is intended for illustrative purposes.

Friedel-Crafts Reaction

The Friedel-Crafts reaction is a classic method for the alkylation and acylation of aromatic rings. Ytterbium(III) trifluoroacetate serves as an efficient and reusable catalyst for these reactions, often under milder conditions than traditional Lewis acids.[5] It has been shown to be particularly effective in the acylation of substituted benzenes.[6]

Reaction Principle: The Lewis acid activates the acylating or alkylating agent, generating a highly electrophilic species (e.g., an acylium ion) that is then attacked by the electron-rich aromatic ring.

Experimental Workflow for Friedel-Crafts Acylation:

Caption: A streamlined workflow for Ytterbium(III) trifluoroacetate catalyzed Friedel-Crafts acylation.

Experimental Protocol: General Procedure for the Ytterbium(III) Trifluoroacetate-Catalyzed Friedel-Crafts Acylation

-